

An In-Depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3,4-dimethylpyridin-2-amine

Cat. No.: B1276794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **5-Bromo-3,4-dimethylpyridin-2-amine**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Compound Profile

5-Bromo-3,4-dimethylpyridin-2-amine is a halogenated and methylated pyridine compound. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be a key site for forming amides, sulfonamides, and other derivatives.

Physicochemical Properties

The key quantitative data for **5-Bromo-3,4-dimethylpyridin-2-amine** are summarized in the table below. Note that as a relatively novel compound, some physical properties are yet to be experimentally determined and reported in the literature.

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrN ₂	Calculated
Molecular Weight	201.07 g/mol	Calculated
IUPAC Name	5-bromo-3,4-dimethylpyridin-2-amine	-
CAS Number	Not readily available	-
Canonical SMILES	CC1=C(C(=C(N)N=C1)Br)C	Calculated
Physical Form	Solid (predicted)	-

Synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine

A novel synthesis for **5-Bromo-3,4-dimethylpyridin-2-amine** has been recently disclosed, which focuses on minimizing the production of side products and is adaptable for large-scale manufacturing.[\[1\]](#) The process involves the selective methylation of a dibrominated precursor.
[\[1\]](#)

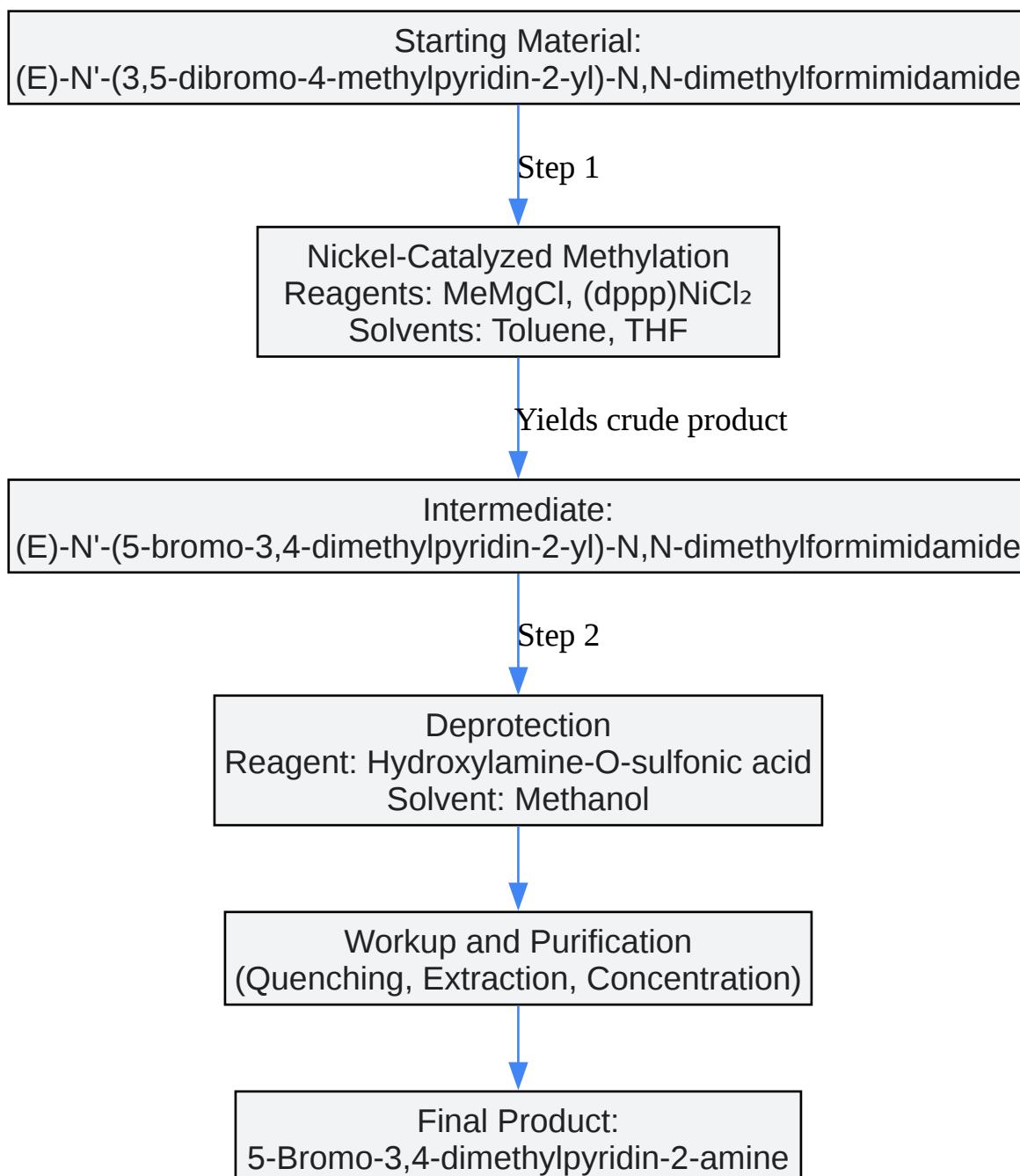
This protocol is adapted from a recently filed patent and describes a key step in the synthesis of **5-Bromo-3,4-dimethylpyridin-2-amine**.[\[1\]](#)

Materials:

- (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide
- (dppp)NiCl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride
- Methylmagnesium chloride solution in THF
- Toluene
- Tetrahydrofuran (THF)
- Aqueous solution of ammonium chloride
- Hydroxylamine-O-sulfonic acid

- Methanol
- Nitrogen gas supply
- Standard laboratory glassware and reaction setup (e.g., 250-mL reactor, magnetic stirrer)

Procedure:


- Under a nitrogen atmosphere, charge a 250-mL reactor with (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (3.00 g, 9.35 mmol) and (dppp)NiCl₂ (261 mg, 0.467 mmol).
- Add toluene (15 mL) and THF (15 mL) to the reactor and stir the mixture.
- Cool the reaction mixture to 0°C.
- Slowly add methylmagnesium chloride (3 M in THF, 3.43 mL, 10.3 mmol) to the reaction mixture over a period of 10 minutes, maintaining the temperature between 0 and 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (15 mL).
- Separate the organic layer and extract the aqueous layer with toluene.
- Combine the organic layers and concentrate under reduced pressure to obtain crude (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.
- To a separate vial, add the crude product from the previous step, hydroxylamine-O-sulfonic acid (2.00 g, 16.8 mmol), and methanol (29 mL).
- Heat the mixture to 50°C and stir for 2 hours.
- After cooling to room temperature, concentrate the reaction mixture.

- Add water and a saturated aqueous solution of sodium bicarbonate to the residue and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **5-bromo-3,4-dimethylpyridin-2-amine**.

This nickel-catalyzed process has been shown to produce the desired compound in higher yield compared to palladium-catalyzed methods.[\[1\]](#)

Logical Workflow for Compound Synthesis

The following diagram illustrates the key steps in the synthesis of **5-Bromo-3,4-dimethylpyridin-2-amine**, from the starting material to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-3,4-dimethylpyridin-2-amine**.

Safety and Handling

While specific toxicity data for **5-Bromo-3,4-dimethylpyridin-2-amine** is not available, it is recommended to handle the compound with the standard precautions for laboratory chemicals.

This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin, eye, and respiratory irritation.

Applications in Research and Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds. The structural motifs present in **5-Bromo-3,4-dimethylpyridin-2-amine** make it a promising candidate for:

- Lead Optimization: The compound can serve as a scaffold for generating libraries of derivatives to explore structure-activity relationships (SAR).
- Fragment-Based Drug Discovery: It can be used as a starting point in the design of novel inhibitors for various biological targets, such as kinases.
- Cross-Coupling Reactions: The bromo substituent provides a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium- or copper-catalyzed cross-coupling reactions to build molecular complexity.

This technical guide provides a summary of the available information on **5-Bromo-3,4-dimethylpyridin-2-amine**. As research progresses, more data on its properties and applications will likely become available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Bromo-3,4-dimethylpyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276794#5-bromo-3-4-dimethylpyridin-2-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com